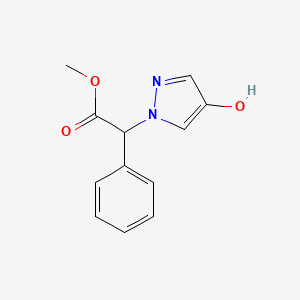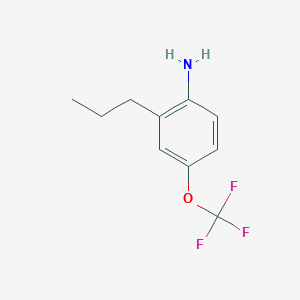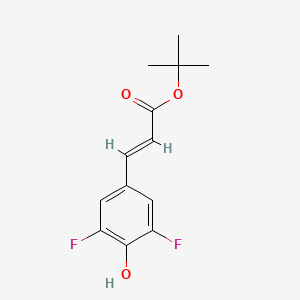
3-(4-Methyl-2-morpholin-4-yl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid
Descripción general
Descripción
This compound, also known as MMPI, has a CAS Number of 896989-02-9 . It has a molecular weight of 267.28 and is typically in the form of a powder . The IUPAC name for this compound is 3-[4-methyl-2-(4-morpholinyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17N3O4/c1-8-9(2-3-10(16)17)11(18)14-12(13-8)15-4-6-19-7-5-15/h2-7H2,1H3,(H,16,17)(H,13,14,18) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Analytical Methods for Quality Control
Research on derivatives of 4-oxoquinoline-3-propanoic acids, which are structurally similar to the compound , emphasizes the importance of analytical methods for quality control in the development of new antibiotics. This is crucial in the context of increasing microbial resistance to antimicrobial drugs. Methods like 13C NMR-spectroscopy are highlighted for their ability to address the tautomeric forms of these compounds, thus ensuring the quality of active pharmaceutical ingredients (Zubkov et al., 2016).
Molecular Structure and Electronic Polarization
The study of 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines revealed insights into their molecular structure and electronic polarization. The bond distances within the pyrimidine components indicate significant electronic polarization, influenced by high levels of substitution. These compounds form intricate hydrogen-bonded sheet structures that vary greatly in their construction, contributing to their unique chemical properties (Orozco et al., 2008).
Solvent-Free Synthesis
A solvent-free synthesis method was developed for a related compound, 3-[1-(4-methylphenyl)-3-oxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl]propanoic acid. This approach, which involves the fusion of specific carboxylic acids with 3-aminopropanoic acid, offers a more environmentally friendly and efficient method for synthesizing similar compounds (Csende et al., 2011).
Inhibition of Blood Coagulation Factors
The synthesis of pyrimidinone derivatives with various degrees of hydrogenation in the pyridine ring showed that some of these compounds exhibit inhibitory activity against blood coagulation factors Xa and XIa. This suggests potential applications in anticoagulant therapy and blood clotting management (Potapov et al., 2021).
Imaging Agent for Parkinson's Disease
A compound structurally related to the one was synthesized as a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease. This highlights the potential use of such compounds in medical imaging and diagnostics, particularly for neurodegenerative diseases (Wang et al., 2017).
Propiedades
IUPAC Name |
3-(4-methyl-2-morpholin-4-yl-6-oxo-1H-pyrimidin-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-8-9(2-3-10(16)17)11(18)14-12(13-8)15-4-6-19-7-5-15/h2-7H2,1H3,(H,16,17)(H,13,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSWXSUTQUVYHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCOCC2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




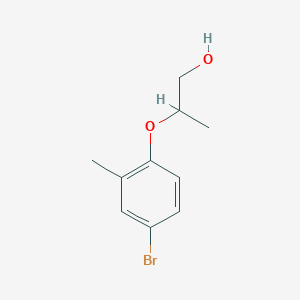

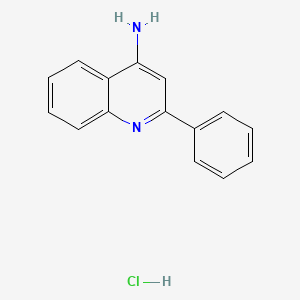
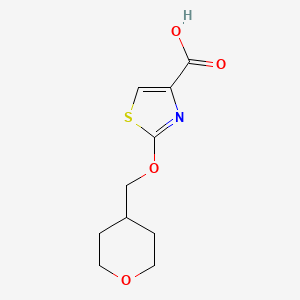
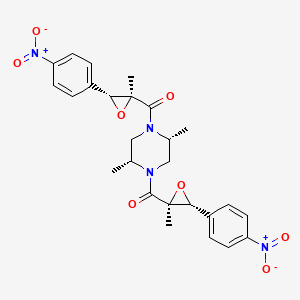
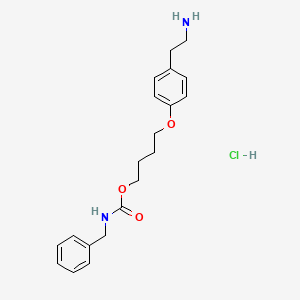
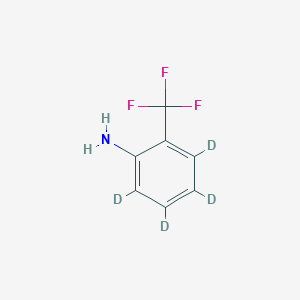
![N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide](/img/structure/B1486999.png)
![1-[2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea](/img/structure/B1487000.png)
